4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
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Description
4-(1-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.557. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with complex structures, including imidazole and pyridine derivatives, are synthesized for various scientific purposes. For example, the synthesis of novel imidazole derivatives through multicomponent reactions demonstrates the creation of compounds with potential anticancer activities (Sharma et al., 2014). Such synthetic methodologies highlight the chemical versatility and potential for creating diverse molecules with significant biological activities.
Biological Activity
Imidazole derivatives, a core structure in many biologically active molecules, have been synthesized and evaluated for their anticancer potential, indicating their relevance in drug discovery efforts (Sharma et al., 2014). Another study focused on the design and synthesis of thiazolidine-2,4-diones, showcasing the compound's role in managing diseases like diabetes, highlighting the therapeutic potential of structurally complex compounds (Oguchi et al., 2000).
Photophysical Properties
Research on the photophysical characteristics of compounds, such as those involving intramolecular proton transfer versus intramolecular charge transfer, provides insights into their potential applications in materials science, such as in the development of fluorescent materials (Behera et al., 2015). These studies contribute to understanding the fundamental properties that govern the behavior of complex molecules under various conditions, which is crucial for their application in sensing, imaging, and electronics.
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-19-11-13-21(14-12-19)30-16-20(15-27(30)33)28-29-23-7-3-4-8-24(23)31(28)17-22(32)18-35-26-10-6-5-9-25(26)34-2/h3-14,20,22,32H,15-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIRJEFNESPONS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.